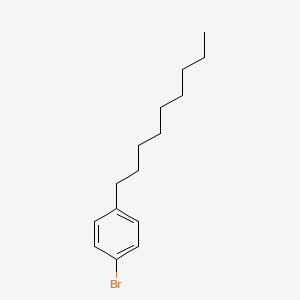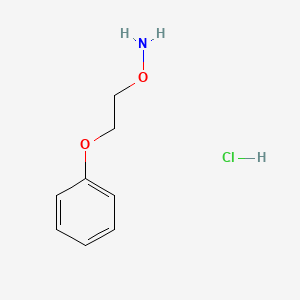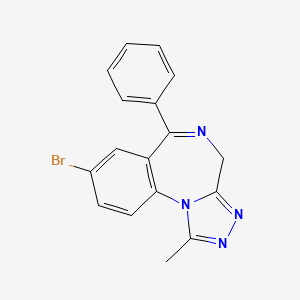
Bromazolam
Descripción general
Descripción
Bromazolam, también conocido como 8-bromo-6-fenil-1-metil-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepina, es un compuesto de triazolobenzodiazepina. Fue sintetizado por primera vez en 1976 pero nunca se comercializó para uso médico. This compound ha ganado atención como una droga de diseño y fue identificado por primera vez en Suecia en 2016. Es estructuralmente similar al alprazolam, con un átomo de bromo reemplazando el átomo de cloro .
Aplicaciones Científicas De Investigación
Bromazolam tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un estándar de referencia en química analítica para la detección y cuantificación de benzodiazepinas.
Biología: Se estudia por sus efectos en el sistema nervioso central y su interacción con los receptores del ácido gamma-aminobutírico (GABA).
Medicina: Investigado por sus posibles efectos terapéuticos, aunque no está aprobado para uso médico.
Mecanismo De Acción
Bromazolam ejerce sus efectos modulando las acciones del ácido gamma-aminobutírico (GABA), el principal neurotransmisor inhibitorio en el sistema nervioso central. Se une al receptor GABA-A, produciendo un cambio conformacional y potenciando sus efectos inhibitorios. Esta interacción mejora el efecto del GABA, lo que lleva a una mayor inhibición de la actividad neuronal y una reducción de la excitabilidad neuronal .
Análisis Bioquímico
Biochemical Properties
Bromazolam interacts with the gamma-aminobutyric acid type A (GABA_A) receptors in the brain. It acts as a non-subtype selective agonist at the benzodiazepine site of these receptors, with binding affinities of 2.81 nM at the alpha-1 subtype, 0.69 nM at the alpha-2 subtype, and 0.62 nM at the alpha-5 subtype . By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing its sedative and anxiolytic effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances the inhibitory neurotransmission mediated by GABA_A receptors, leading to hyperpolarization of neurons and reduced neuronal excitability. This results in muscle relaxation, sedation, and anxiolysis. This compound also affects cell signaling pathways by modulating the activity of GABA_A receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA_A receptors. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA on neuronal activity. This compound does not directly activate the GABA_A receptors but potentiates the effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects observed with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound produces sedative and anxiolytic effects without significant adverse effects. At higher doses, this compound can cause muscle relaxation, amnesia, and sedation. Toxic or adverse effects, such as respiratory depression and motor impairment, have been observed at high doses . The threshold effects and dose-response relationship of this compound are important considerations for its therapeutic use.
Metabolic Pathways
This compound undergoes biotransformation in the body, primarily through hepatic metabolism. The metabolic pathways of this compound involve phase I and phase II reactions. In phase I metabolism, this compound is hydroxylated and demethylated by cytochrome P450 enzymes. In phase II metabolism, the metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion . The enzymes involved in the metabolism of this compound include cytochrome P450 isoforms, such as CYP3A4 and CYP2C19.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects. This compound interacts with transporters and binding proteins, such as albumin, which can influence its distribution and localization within the body . The transport and distribution of this compound are important factors in determining its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA_A receptors on the neuronal cell membrane. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization within the central nervous system is crucial for its activity and function . The subcellular localization of this compound is an important aspect of its pharmacological profile.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de bromazolam implica la introducción de un átomo de bromo en la estructura de la benzodiazepina. El proceso generalmente comienza con la formación de un núcleo de triazolobenzodiazepina, seguido de bromación en la posición 8. Las condiciones de reacción a menudo implican el uso de bromo o un agente bromante bajo condiciones controladas de temperatura y solvente .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: Bromazolam experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, donde el átomo de bromo es reemplazado por otros sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Productos principales formados:
Oxidación: Derivados de this compound hidroxilados.
Reducción: Formas reducidas de this compound.
Sustitución: Derivados sustituidos con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Bromazolam es similar a otras benzodiazepinas como alprazolam, fluthis compound y clonazolam. Es único debido a la presencia de un átomo de bromo en la posición 8, lo que lo distingue de sus análogos:
Alprazolam: Átomo de cloro en la posición 8.
Fluthis compound: Átomo de flúor en la posición 2 del anillo fenilo.
Clonazolam: Átomo de cloro en la posición 2 del anillo fenilo.
Estas diferencias estructurales contribuyen a variaciones en sus perfiles farmacológicos y potencia.
Propiedades
IUPAC Name |
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIOBKDDQAYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024058 | |
| Record name | Bromazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-80-4 | |
| Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


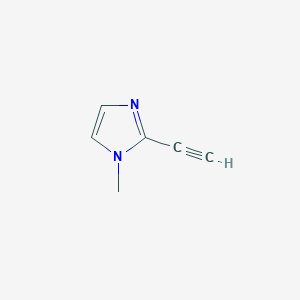

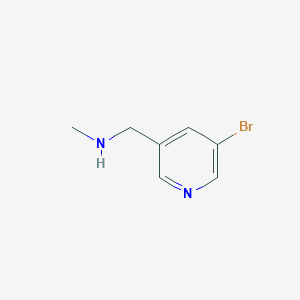
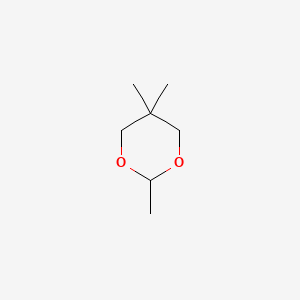
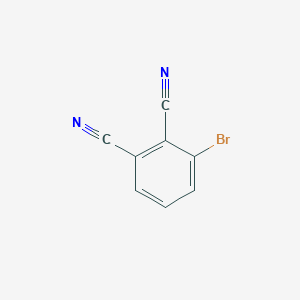



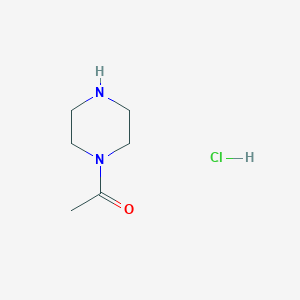
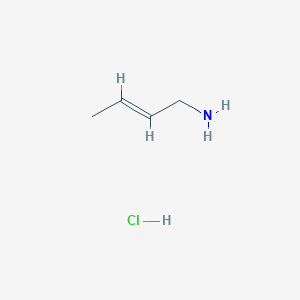
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)
